2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide
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Overview
Description
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide is a complex organic compound that belongs to the class of pyrimidinone derivatives This compound is characterized by its unique structure, which includes a pyrimidinone core and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide typically involves multiple steps. One common method involves the condensation of 4,5-dimethyl-6-oxo-1,6-dihydropyrimidine with an appropriate triazole derivative under controlled conditions. The reaction is often catalyzed by a base such as cesium carbonate (Cs2CO3) and carried out in a suitable solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce reduced forms of the compound with altered functional groups.
Scientific Research Applications
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of advanced materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)acetic acid: A related compound with similar structural features but different functional groups.
4,5-diaryl-3,4-dihydropyrimidin-2(1H)-one: Another pyrimidinone derivative with distinct aryl substituents.
Uniqueness
2-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)-N-[3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl]acetamide is unique due to its combination of a pyrimidinone core and a triazole moiety, which imparts specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
2-(4,5-dimethyl-6-oxopyrimidin-1-yl)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N6O2/c1-10(2)13(7-21-17-5-6-18-21)19-14(22)8-20-9-16-12(4)11(3)15(20)23/h5-6,9-10,13H,7-8H2,1-4H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKRHOGHBJKVIAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)NC(CN2N=CC=N2)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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